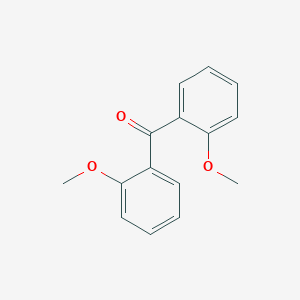

2,2'-二甲氧基二苯甲酮

描述

2,2'-Dimethoxybenzophenone, also known as DMOB, is a chemical compound commonly used as a reagent in organic synthesis. It is a white solid with a molecular weight of 222.25 g/mol and a melting point of 155-157°C. Its structure consists of two benzene rings connected by a methoxy group in the para position. DMOB is used as a starting material in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, and as a catalyst for organic transformations. It is also used as a photoinitiator for the polymerization of unsaturated monomers.

科学研究应用

分子修饰以降低生物富集和毒性

“2,2'-二甲氧基二苯甲酮”用于二苯甲酮紫外线吸收剂(BPs)的分子修饰。 这种修饰是基于药效团模型的特征元素的结合位置 . 这种修饰旨在降低生物富集和毒性 .

防晒霜成分

这种化合物是防晒霜中常用的成分之一 . 它有助于保护皮肤免受有害紫外线的伤害 .

增强的稳定性和光吸收

包括“2,2'-二甲氧基二苯甲酮”在内的二苯甲酮衍生物的稳定性可以通过分子修饰来增强 . 此外,它们的光吸收能力也显着提高,范围从 9.16% 到 43.16% .

减少与血清白蛋白和胶原蛋白的结合

分子动力学模拟结果表明,一个分子与血清白蛋白的结合能力与 BP-6 相比降低了 16.37%,并且与胶原蛋白的结合不能自发发生 . 这可以用来解释其生物富集和毒性同时降低的原因 .

肝脏代谢物的毒性降低

安全和危害

作用机制

Target of Action

2,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

It’s known that benzophenones can form covalent bonds with amino acids under photoirradiation . In the case of 2,2’-dihydroxybenzophenone, both hydroxyl groups act as intramolecular hydrogen-bond donors to the carbonyl atom

Biochemical Pathways

Benzophenones are known to exhibit biological activity, including cytotoxic effects against various cancer cells

Pharmacokinetics

The pharmacokinetic process of a drug answers whether a drug is able to get to the site of action .

Result of Action

Benzophenones, in general, are known to exhibit biological activity, including cytotoxic effects against various cancer cells .

Action Environment

The action environment of 2,2’-Dimethoxybenzophenone is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and light exposure. For instance, benzophenones are known to be photosensitive and can form covalent bonds with amino acids under photoirradiation .

生化分析

Biochemical Properties

It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that benzophenone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzophenone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

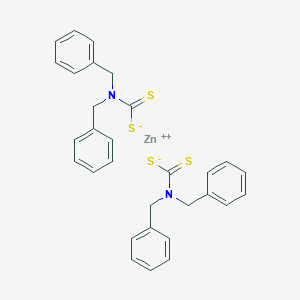

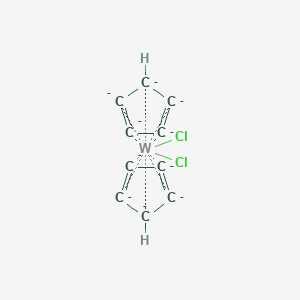

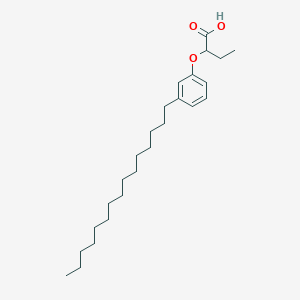

Feasible Synthetic Routes

Q1: What is the role of 2,2'-Dimethoxybenzophenone in the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives?

A1: 2,2'-Dimethoxybenzophenone serves as a key starting material in the multi-step synthesis of tetrakis(2-hydroxyphenyl)ethene and its derivatives. [] The process involves converting 2,2'-Dimethoxybenzophenone into its corresponding hydrazone, which is then oxidized and subsequently undergoes acid-catalyzed decomposition to yield the desired tetraphenylethylene core. This core structure is essential for creating the tetradentate ligand system with potential applications in polymetallic coordination chemistry and catalysis.

Q2: Has 2,2'-Dimethoxybenzophenone been explored for its potential use in UV-absorbing materials?

A2: While not directly addressed in the provided research, 2,2'-Dimethoxybenzophenone's structural similarity to 5,5′-di-tert-butyl-2,2′-dimethoxybenzophenone, which is a precursor to UV-absorbing oxocalixarenes, suggests a potential research avenue. [] Investigating the photostability and UV absorption properties of 2,2'-Dimethoxybenzophenone and its derivatives could reveal valuable insights for developing novel UV-absorbing materials.

Q3: Are there any reported alternative synthetic routes for compounds related to 2,2'-Dimethoxybenzophenone?

A3: Yes, the synthesis of 4,4′-Dimethoxybenzophenone, a structural isomer of 2,2'-Dimethoxybenzophenone, has been achieved through a trans-carbonylation reaction using polyphosphoric acid. [] This example highlights the possibility of exploring alternative synthetic strategies for compounds structurally related to 2,2'-Dimethoxybenzophenone, potentially leading to improved yields, reduced reaction steps, or access to novel derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)